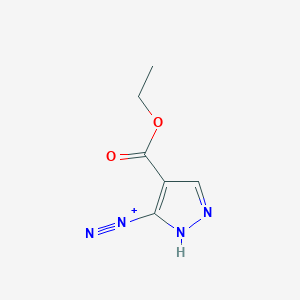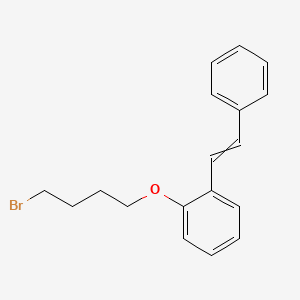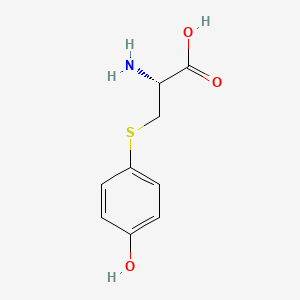
(E)-1-(3-Nitrophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-Nitrophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings. This particular compound features a nitrophenyl group and a trimethylazulenyl group, making it unique in its structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(3-Nitrophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene typically involves the following steps:
Diazotization: The process begins with the diazotization of 3-nitroaniline. This involves treating 3-nitroaniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4,6,8-trimethylazulene in an alkaline medium to form the desired azobenzene compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (E)-1-(3-Nitrophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products:
Reduction: (E)-1-(3-Aminophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene
Substitution: Various substituted derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
(E)-1-(3-Nitrophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene has several scientific research applications, including:
Chemistry: Used as a photochromic compound in studies related to light-induced molecular switches and sensors.
Biology: Investigated for its potential as a photosensitive agent in biological systems, particularly in the study of light-regulated biological processes.
Medicine: Explored for its potential use in photodynamic therapy, where light activation can trigger therapeutic effects.
Industry: Utilized in the development of advanced materials, such as photoresponsive polymers and coatings.
Mecanismo De Acción
The mechanism of action of (E)-1-(3-Nitrophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its E (trans) and Z (cis) isomers. This photoisomerization can modulate the compound’s physical and chemical properties, making it useful in various applications. The molecular targets and pathways involved depend on the specific application, such as interacting with biological molecules in photodynamic therapy or altering material properties in industrial applications.
Comparación Con Compuestos Similares
Azobenzene: The parent compound of the azobenzene family, lacking the nitrophenyl and trimethylazulenyl groups.
Disperse Orange 3: A commercially used azobenzene dye with different substituents on the aromatic rings.
4,4’-Dinitroazobenzene: An azobenzene derivative with nitro groups on both aromatic rings.
Uniqueness: (E)-1-(3-Nitrophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene is unique due to the presence of both a nitrophenyl group and a trimethylazulenyl group
Propiedades
Número CAS |
65937-10-2 |
|---|---|
Fórmula molecular |
C19H17N3O2 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
(3-nitrophenyl)-(4,6,8-trimethylazulen-1-yl)diazene |
InChI |
InChI=1S/C19H17N3O2/c1-12-9-13(2)17-7-8-18(19(17)14(3)10-12)21-20-15-5-4-6-16(11-15)22(23)24/h4-11H,1-3H3 |
Clave InChI |
LLWSYOOKPPYBLH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=CC(=C2C(=C1)C)N=NC3=CC(=CC=C3)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxytetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-2-carboxylic acid](/img/structure/B14461153.png)
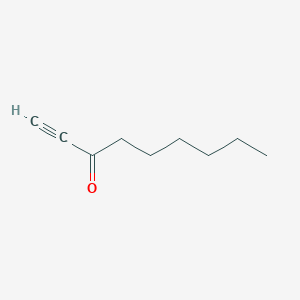
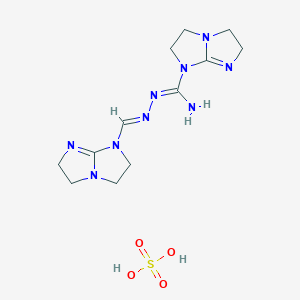
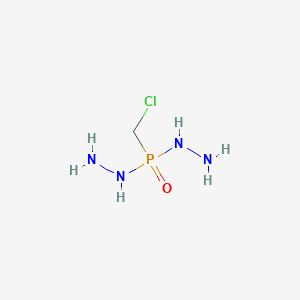


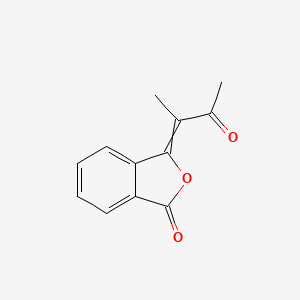

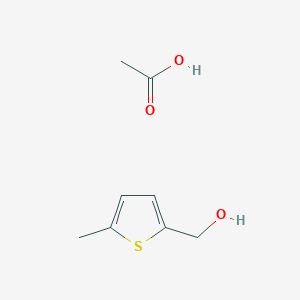
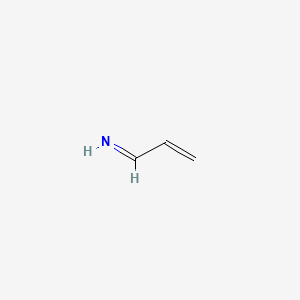
![2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one](/img/structure/B14461213.png)
